O-(3-Methoxypropyl)-L-homoserine
Description
O-(3-Methoxypropyl)-L-homoserine is a chemically modified derivative of L-homoserine, a non-proteinogenic amino acid central to microbial carbon-nitrogen metabolism. The compound features a 3-methoxypropyl ether group attached to the hydroxyl side chain of L-homoserine.
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(2S)-2-amino-4-(3-methoxypropoxy)butanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
QSXNRXNDYXALGH-ZETCQYMHSA-N |
Isomeric SMILES |
COCCCOCC[C@@H](C(=O)O)N |
Canonical SMILES |
COCCCOCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxypropyl)-L-homoserine typically involves the reaction of L-homoserine with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include protecting groups to prevent unwanted side reactions and catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: O-(3-Methoxypropyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenating agents (e.g., PCl5) or thiolating agents (e.g., thiourea) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
O-(3-Methoxypropyl)-L-homoserine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of O-(3-Methoxypropyl)-L-homoserine involves its interaction with specific molecular targets. The methoxypropyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
O-Acetyl-L-Homoserine
- Biosynthetic Role: Serves as an intermediate in fungal and bacterial methionine biosynthesis via the action of L-homoserine O-acetyltransferase (Met2p). This enzyme transfers an acetyl group from acetyl-CoA to L-homoserine .
- Antifungal Target: Inhibitors like penicillamine target Met2p, disrupting O-acetyl-L-homoserine production and methionine synthesis in Candida albicans .
- Toxicity Modulation: Accumulation of O-acetyl-L-homoserine is linked to growth inhibition in yeast, which can be alleviated by threonine supplementation .
O-(3-Carboxypropanoyl)-L-Homoserine
O-(3-Methoxypropyl)-L-Homoserine
- Hypothesized Properties: The ether linkage may reduce recognition by esterases, prolonging its half-life in vivo. Its methoxy group could enhance membrane permeability compared to polar derivatives.
- Research Gaps: Direct studies on its metabolic fate or toxicity are absent in the evidence, necessitating further investigation.
Metabolic and Toxicological Profiles
- L-Homoserine Toxicity: Parent compound L-homoserine inhibits growth in E. coli and yeast via mechanisms like NADP+-glutamate dehydrogenase inhibition or competition with leucine-tRNA synthetase .
- Derivative-Specific Effects: O-Acetyl-L-homoserine is rapidly metabolized in E. coli via threonine degradation pathways, producing glycine and alanine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
